![molecular formula C11H19NO B14248784 1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one CAS No. 206998-79-0](/img/structure/B14248784.png)
1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one is a compound with the chemical formula C₁₁H₁₉NO. It belongs to a group of stereoisomers and is known for its significant impact on the nervous system. This compound is also referred to as anatoxin-a, a potent neurotoxin produced by several species of freshwater cyanobacteria.
Preparation Methods
The synthesis of 1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one involves various enantioselective methods. One such method includes the asymmetric synthesis of azabicyclo[3.3.1]nonane derivatives, starting from dimethyl nonadienedioate. This process utilizes a stereoselective domino Michael–Dieckman reaction to create a cyclohexane derivative with three adjacent stereocenters. The subsequent chemoselective transformation and cyclization lead to the formation of a morphan motif.
Another approach involves the preparation of enantiomerically enriched azabicyclo[6.2.0]dec-4-en-10-one, which are potential precursors for the synthesis of anatoxin-a. This synthesis begins with the addition of chlorosulfonyl isocyanate to cyclooctadiene, followed by N-hydroxymethylation. The resulting compound is then resolved using lipase-catalyzed asymmetric acylation.
Chemical Reactions Analysis
1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include tributyltin hydride and azoisobutyronitrile in refluxing toluene, which yield high amounts of 9-azabicyclo[3.3.1]nonanes.
Major products formed from these reactions include enantiomerically enriched esters and alcohols, which are valuable for the synthesis of anatoxin-a. Further treatment with NH4OH/MeOH allows for the production of corresponding β-lactams.
Scientific Research Applications
1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one has several scientific research applications. In chemistry, it is used for the synthesis and tautomerism studies of 9-azabicyclo[4.2.1]nonan-1-ols and derivatives. This research contributes to understanding the chemistry of bicyclic amino-alcohols.
In biology and medicine, the compound is relevant in drug discovery and PI3 kinase inhibition. It has been used in the synthesis and stereochemical determination of an active metabolite of a PI3 kinase inhibitor, showcasing its importance in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one involves its interaction with the nervous system. As a potent neurotoxin, it affects the nervous system by binding to specific molecular targets and pathways. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one can be compared with other similar compounds such as azabicyclo[3.3.1]nonane derivatives and azabicyclo[6.2.0]dec-4-en-10-one. These compounds share similar structural features and synthetic routes but differ in their specific applications and chemical properties.
Properties
CAS No. |
206998-79-0 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
1-[(1R,6R)-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one |
InChI |
InChI=1S/C11H19NO/c1-2-11(13)9-5-3-4-8-6-7-10(9)12-8/h8-10,12H,2-7H2,1H3/t8-,9?,10-/m1/s1 |
InChI Key |
MVXJVRNMGNXROR-RCAUJQPQSA-N |
Isomeric SMILES |
CCC(=O)C1CCC[C@@H]2CC[C@H]1N2 |
Canonical SMILES |
CCC(=O)C1CCCC2CCC1N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide](/img/structure/B14248702.png)
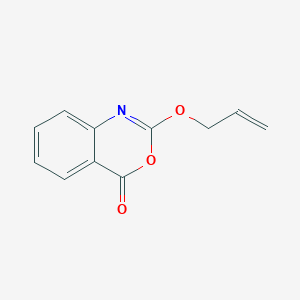
![3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid](/img/structure/B14248726.png)
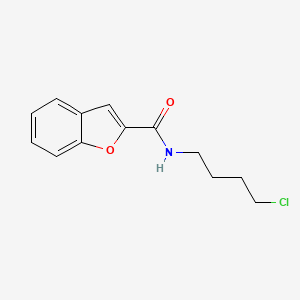
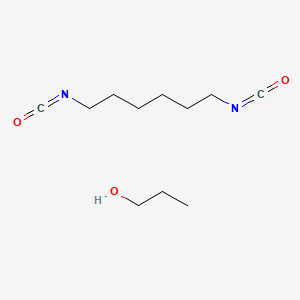
![[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B14248740.png)
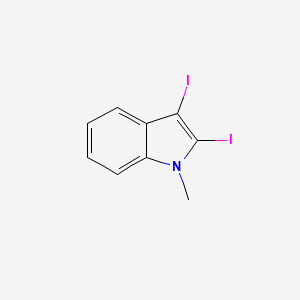

![N-Cyclopentyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14248747.png)
![({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane](/img/structure/B14248750.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine]](/img/structure/B14248761.png)
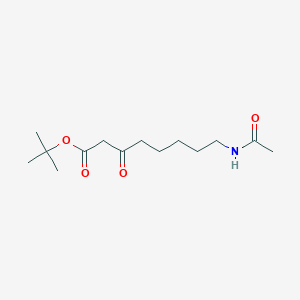
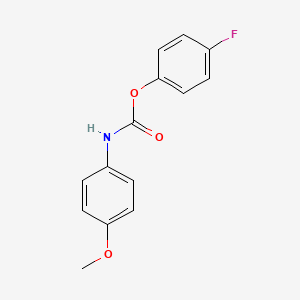
![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248777.png)
